Cas no 916303-59-8 (3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl)
![3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl structure](https://ja.kuujia.com/scimg/cas/916303-59-8x500.png)
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl 化学的及び物理的性質
名前と識別子
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- 916303-59-8
- 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl
- 3-[4-(2-aminoethyl)phenoxy]propanoic acid;hydrochloride
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- インチ: 1S/C11H15NO3.ClH/c12-7-5-9-1-3-10(4-2-9)15-8-6-11(13)14;/h1-4H,5-8,12H2,(H,13,14);1H
- InChIKey: CHXFVPZEJBZESB-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CCC(=O)O)C1C=CC(=CC=1)CCN
計算された属性
- せいみつぶんしりょう: 245.0818711g/mol
- どういたいしつりょう: 245.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 188
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JN7I-500mg |
3-[4-(2-AMINOETHYL)PHENOXY]PROPANOIC ACID HCL |
916303-59-8 | 97% | 500mg |
$422.00 | 2025-02-11 | |
1PlusChem | 1P01JMZ6-1g |
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl |
916303-59-8 | 97% | 1g |
$551.00 | 2024-04-20 | |
Aaron | AR01JN7I-250mg |
3-[4-(2-AMINOETHYL)PHENOXY]PROPANOIC ACID HCL |
916303-59-8 | 97% | 250mg |
$284.00 | 2025-02-11 | |
1PlusChem | 1P01JMZ6-500mg |
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl |
916303-59-8 | 97% | 500mg |
$363.00 | 2024-04-20 | |
Aaron | AR01JN7I-1g |
3-[4-(2-AMINOETHYL)PHENOXY]PROPANOIC ACID HCL |
916303-59-8 | 97% | 1g |
$630.00 | 2025-02-11 | |
1PlusChem | 1P01JMZ6-250mg |
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl |
916303-59-8 | 97% | 250mg |
$249.00 | 2024-04-20 |
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl 関連文献
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1. Back matter
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
3-[4-(2-Aminoethyl)phenoxy]propanoic acid HClに関する追加情報
Introduction to 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic interventions. Among these, 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl, identified by its CAS number 916303-59-8, has emerged as a compound of significant interest in the field. This introduction delves into the properties, applications, and recent research findings associated with this compound, highlighting its potential contributions to the development of novel bioactive molecules.
The molecular structure of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl encompasses a phenoxy group linked to a propanoic acid moiety, with an aminoethyl side chain attached to the aromatic ring. This unique configuration imparts distinct chemical and biological properties, making it a versatile scaffold for drug design. The presence of both basic (amine) and acidic (carboxyl) functional groups allows for diverse interactions with biological targets, enhancing its utility in medicinal chemistry.
In recent years, there has been growing interest in the development of molecules that can modulate intracellular signaling pathways. The phenoxy group in this compound is known to interact with various biological targets, including receptors and enzymes, thereby influencing cellular processes. Furthermore, the 2-Aminoethyl side chain provides a flexible linker that can be modified to optimize binding affinity and selectivity. These features make 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Current research suggests that modulating certain signaling pathways can lead to significant therapeutic benefits. The 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl molecule has been investigated for its ability to interact with neurotransmitter receptors, potentially offering new avenues for treating conditions such as depression and anxiety. Preliminary studies indicate that derivatives of this compound may exhibit anxiolytic and antidepressant effects, although further research is needed to fully elucidate its mechanism of action.
The role of computational chemistry in the design and optimization of bioactive molecules cannot be overstated. Advanced computational methods have enabled researchers to predict the binding interactions of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl with various targets, facilitating the identification of lead compounds for further development. These computational approaches have been particularly useful in understanding how structural modifications can enhance potency and selectivity. By leveraging these tools, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.
In addition to its potential in neurological applications, 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl has shown promise in other therapeutic areas. For instance, its ability to interact with inflammatory pathways makes it a candidate for developing anti-inflammatory agents. The compound's dual functionality allows it to engage with multiple targets simultaneously, potentially leading to synergistic effects that enhance therapeutic outcomes. This multifaceted approach is particularly relevant in addressing complex diseases that involve multiple pathological processes.
The synthesis of derivatives based on the core structure of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl represents another area of active investigation. By introducing various substituents at different positions on the molecule, researchers can fine-tune its biological activity. For example, modifications at the aromatic ring or the aminoethyl side chain can alter binding affinity and metabolic stability. These structural variations provide a rich foundation for exploring new pharmacological profiles and expanding the therapeutic potential of this compound.
The development of novel drug candidates is often hampered by challenges such as poor solubility, rapid metabolism, or off-target effects. However, the unique properties of 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl, including its ability to form hydrogen bonds and engage in hydrophobic interactions, make it well-suited for overcoming these obstacles. By optimizing its chemical structure through rational drug design principles, scientists can enhance its pharmacokinetic properties and improve its overall efficacy as a therapeutic agent.
In conclusion, 3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl, CAS number 916303-59-8, represents a significant advancement in chemical biology with broad applications across multiple therapeutic areas. Its unique molecular structure and versatile functional groups make it an attractive scaffold for drug design, particularly in neurological disorders and inflammation-related conditions. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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